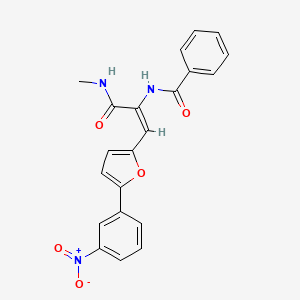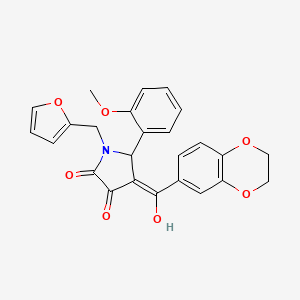![molecular formula C19H24N2OS2 B11128268 5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is a complex organic compound featuring a dithiolane ring and a pyridoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE typically involves multiple steps. One common method includes the reaction of 1,2-dithiolane with a suitable indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds back into thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of disulfides, while reduction can regenerate the original thiol groups .
Wissenschaftliche Forschungsanwendungen
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The dithiolane ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The indole moiety may interact with various receptors and enzymes, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,2-DITHIOLAN-3-YL)PENTANOIC ACID: Shares the dithiolane ring but lacks the indole moiety.
1,2-DITHIOLANE-3-VALEROYLAMIDE: Similar dithiolane structure with a different functional group.
α-LIPOIC ACID: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is unique due to its combination of a dithiolane ring and a pyridoindole moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Eigenschaften
Molekularformel |
C19H24N2OS2 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H24N2OS2/c22-19(8-4-1-5-14-10-12-23-24-14)21-11-9-18-16(13-21)15-6-2-3-7-17(15)20-18/h2-3,6-7,14,20H,1,4-5,8-13H2 |
InChI-Schlüssel |
OJGFXDRJUJDGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide](/img/structure/B11128195.png)
![1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole](/img/structure/B11128201.png)
![7-Chloro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128220.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide](/img/structure/B11128236.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128237.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11128253.png)
![(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128257.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128273.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128287.png)

![(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11128295.png)
